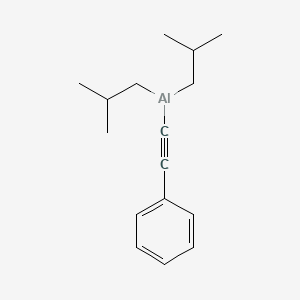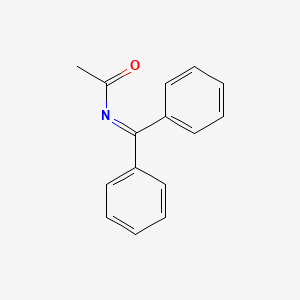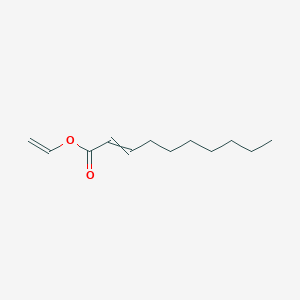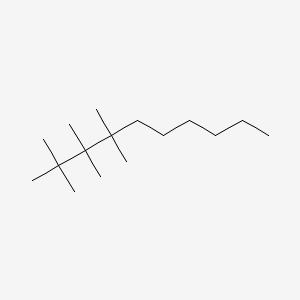
Methanone, (2-hydroxycyclohexyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2-hydroxycyclohexyl)phenyl-, also known as 1-hydroxycyclohexyl phenyl ketone, is a chemical compound with the molecular formula C13H16O2. It is commonly used as a photoinitiator in various industrial applications, particularly in the field of UV curing. This compound is known for its high efficiency and stability, making it a valuable component in the production of coatings, inks, and adhesives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (2-hydroxycyclohexyl)phenyl- typically involves the following steps:
Acylation: Cyclohexanecarboxylic acid is reacted with phosphorus trichloride to form cyclohexanecarbonyl chloride.
Friedel-Crafts Acylation: The cyclohexanecarbonyl chloride is then reacted with benzene in the presence of aluminum chloride to form cyclohexyl phenyl ketone.
Hydrolysis: The cyclohexyl phenyl ketone is hydrolyzed to form 1-hydroxycyclohexyl phenyl ketone.
Industrial Production Methods
In industrial settings, the production of methanone, (2-hydroxycyclohexyl)phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (2-hydroxycyclohexyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone and benzoic acid.
Reduction: Formation of cyclohexanol and phenylmethanol.
Substitution: Formation of various substituted cyclohexyl phenyl ketones.
Applications De Recherche Scientifique
Methanone, (2-hydroxycyclohexyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of UV-curable resins.
Biology: Employed in the study of photochemical reactions and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Mécanisme D'action
The primary mechanism of action of methanone, (2-hydroxycyclohexyl)phenyl- involves the absorption of UV light, leading to the formation of reactive radicals. These radicals initiate polymerization reactions, resulting in the formation of cross-linked polymer networks. The compound’s efficiency as a photoinitiator is attributed to its ability to generate a high concentration of radicals upon UV exposure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (1-hydroxycyclohexyl)phenyl-: Similar in structure but differs in the position of the hydroxyl group.
Methanone, (2-hydroxyphenyl)phenyl-: Contains a phenyl group instead of a cyclohexyl group.
Methanone, (4-methoxyphenyl)phenyl-: Contains a methoxy group in place of the hydroxyl group.
Uniqueness
Methanone, (2-hydroxycyclohexyl)phenyl- is unique due to its high efficiency as a photoinitiator and its stability under UV light. Its ability to generate a high concentration of radicals makes it particularly valuable in industrial applications where rapid curing is required .
Propriétés
Numéro CAS |
18621-79-9 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(2-hydroxycyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2 |
Clé InChI |
GGEVAIVUOYYOKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


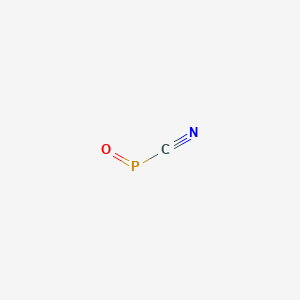

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
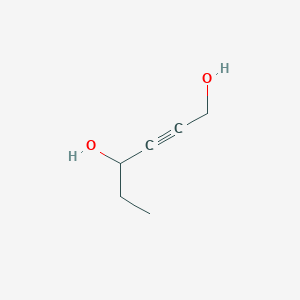
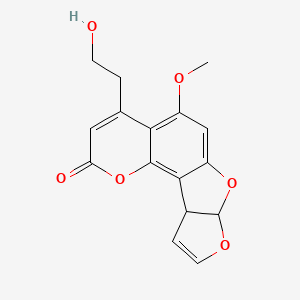

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
